molecular formula C10H7ClN4 B14065270 4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B14065270
M. Wt: 218.64 g/mol
InChI Key: PREVWXCYQSQVIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves aromatic nucleophilic substitution reactions. One common method includes the reaction of this compound-1-amine with various amines and triazole-2-thiol . The reaction conditions often involve refluxing in suitable solvents and the use of catalysts to facilitate the substitution process .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Properties

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C10H7ClN4/c1-6-2-3-7-8(4-6)15-5-12-14-10(15)9(11)13-7/h2-5H,1H3

InChI Key

PREVWXCYQSQVIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NN=CN23)Cl

Origin of Product

United States

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